N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride
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Overview
Description
N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a cyclopropanamine moiety, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride
- N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine
- N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group and the cyclopropanamine moiety makes it particularly versatile for various synthetic and research applications.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-14-11-5-2-9(12)6-8(11)7-13-10-3-4-10;/h2,5-6,10,13H,3-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHZLKSXJNJHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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